molecular formula C23H13Cl2NO4 B15011109 4-{(E)-[3-(4-chlorophenyl)-5-oxo-1,2-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate

4-{(E)-[3-(4-chlorophenyl)-5-oxo-1,2-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate

Cat. No.: B15011109
M. Wt: 438.3 g/mol
InChI Key: AZNOABHQADOCLH-DEDYPNTBSA-N
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Description

4-{[(4E)-3-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and an oxazole ring

Preparation Methods

The synthesis of 4-{[(4E)-3-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxazole ring . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4-{[(4E)-3-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring and chlorophenyl groups are key to its activity, allowing it to bind to and modulate the function of these targets. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives and chlorophenyl-containing molecules. Compared to these, 4-{[(4E)-3-(4-CHLOROPHENYL)-5-OXO-4,5-DIHYDRO-1,2-OXAZOL-4-YLIDENE]METHYL}PHENYL 4-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide and 4-chlorophenylacetylene .

Properties

Molecular Formula

C23H13Cl2NO4

Molecular Weight

438.3 g/mol

IUPAC Name

[4-[(E)-[3-(4-chlorophenyl)-5-oxo-1,2-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C23H13Cl2NO4/c24-17-7-3-15(4-8-17)21-20(23(28)30-26-21)13-14-1-11-19(12-2-14)29-22(27)16-5-9-18(25)10-6-16/h1-13H/b20-13+

InChI Key

AZNOABHQADOCLH-DEDYPNTBSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=NOC2=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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